4-(Diisobutylamino)-1-Butanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165621. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

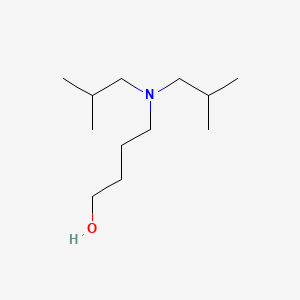

2D Structure

3D Structure

Properties

IUPAC Name |

4-[bis(2-methylpropyl)amino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO/c1-11(2)9-13(10-12(3)4)7-5-6-8-14/h11-12,14H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMXEHSYBRPJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CCCCO)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220539 | |

| Record name | 1-Butanol, 4-diisobutylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70289-33-7 | |

| Record name | 1-Butanol, 4-diisobutylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC165621 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 4-diisobutylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(DIISOBUTYLAMINO)-1-BUTANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Oxidation of the Hydroxyl Group:the Primary Alcohol Can Be Converted to an Aldehyde or a Carboxylic Acid.

Mechanism for Aldehyde Formation (e.g., with PCC): The reaction is believed to involve the formation of a chromate (B82759) ester intermediate. A base (such as pyridine) then abstracts the proton from the carbon bearing the hydroxyl group, leading to the elimination of the chromium species and formation of the aldehyde C=O double bond.

Mechanism for Carboxylic Acid Formation (e.g., with H₂CrO₄): This proceeds through the aldehyde, which in the aqueous acidic conditions of the reaction forms a hydrate (B1144303). This hydrate is then further oxidized by another equivalent of the chromic acid to yield the carboxylic acid.

Conversion of the Hydroxyl Group to a Halide:the Alcohol Can Be Transformed into a Butyl Halide, a Versatile Synthetic Intermediate.

Mechanism with HBr (SN2): In the presence of a strong acid like HBr, the hydroxyl oxygen is first protonated to form a good leaving group (water). The bromide ion (Br⁻), a good nucleophile, then attacks the electrophilic carbon in a bimolecular (SN2) fashion, displacing the water molecule and inverting the stereochemistry if the carbon were chiral. msu.edulibretexts.org

Formation of a Sulfonate Ester:this Fgi Transforms the Alcohol into an Excellent Leaving Group for Subsequent Substitution or Elimination Reactions.

Electron-Transfer Processes in Aminoalcohol Reactivity

Electron-transfer (ET) or single-electron transfer (SET) processes can initiate unique reactivity in aminoalcohols that is not accessible through traditional two-electron pathways. sapub.orglibretexts.org The tertiary amine moiety, with its non-bonding electron pair, is susceptible to one-electron oxidation to form an amine radical cation. beilstein-journals.org

This oxidation can be achieved through various methods, including electrochemistry, chemical oxidants, or, most notably, photoinduced electron transfer (PET). acs.orgrsc.orgacs.org In a typical PET process, a photocatalyst (sensitizer) absorbs light and, in its excited state, accepts an electron from the tertiary amine of the aminoalcohol.

Mechanism of PET-Initiated Fragmentation:

Excitation and Electron Transfer: A photosensitizer (Sens) absorbs a photon (hν) to reach an excited state (Sens). The excited sensitizer (B1316253) then oxidizes the aminoalcohol by accepting an electron, forming an amine radical cation and the reduced sensitizer radical anion. Sens + hν → Sens Sens* + R₂N-(CH₂)₄-OH → [R₂N•⁺-(CH₂)₄-OH] + Sens•⁻

Fragmentation of the Radical Cation: The generated amine radical cation is a key reactive intermediate. princeton.edu One of its potential fates is the cleavage of a C-C bond, particularly one that is α (adjacent) to the nitrogen atom. beilstein-journals.org This fragmentation is a key step in the reactivity of radical cations and can lead to the formation of a carbon-centered radical and an iminium ion. beilstein-journals.orgprinceton.edu The stability of the resulting fragments often drives this process.

Studies on β-amino alcohols have shown that this Cα-Cβ bond cleavage is a prominent reaction pathway following one-electron oxidation. acs.orgacs.org For 4-(diisobutylamino)-1-butanol, a similar fragmentation could occur, although other pathways like deprotonation at the α-carbon to form an α-amino radical are also possible and often dominate. beilstein-journals.orgprinceton.edu The specific pathway taken depends on the structure of the aminoalcohol, the reaction conditions, and the properties of the oxidant. acs.org

Intramolecular Cyclization and Rearrangement Pathways in Related Systems

The bifunctional nature of this compound, with a nucleophilic nitrogen and a potentially electrophilic terminal carbon (after -OH activation), makes it a candidate for intramolecular cyclization.

Intramolecular Cyclization to form Pyrrolidines: The four-carbon chain separating the amino and hydroxyl groups is ideal for the formation of a five-membered ring. researchgate.netnih.govnih.govbeilstein-journals.orgchemrxiv.org The most common pathway for this transformation involves a two-step sequence:

Activation of the Hydroxyl Group: The -OH group is first converted into a good leaving group (LG), such as a tosylate (OTs), mesylate (OMs), or halide (e.g., Br, I).

Intramolecular SN2 Reaction: The lone pair on the tertiary nitrogen atom then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group. This displaces the leaving group and forms a new C-N bond, resulting in a five-membered cyclic quaternary ammonium (B1175870) salt (an N,N-diisobutylpyrrolidinium salt).

This type of cyclization is a well-established method for synthesizing N-substituted pyrrolidines. researchgate.netnih.gov

Catalytic Cyclization: More advanced methods allow for the direct cyclization of aminoalcohols without prior activation, often using transition metal catalysts. rsc.orgresearchgate.net For example, ruthenium-based catalyst systems can promote the cyclization of aminoalcohols to cyclic amines through a "hydrogen shuttling" or "borrowing hydrogen" mechanism. rsc.org

Proposed "Hydrogen Shuttling" Mechanism:

The catalyst first dehydrogenates the alcohol to form an intermediate amino-aldehyde.

The aldehyde then undergoes a rapid intramolecular condensation with the amine to form a cyclic iminium ion.

The catalyst, which had stored the hydrogen, then hydrogenates the iminium ion to yield the final cyclic amine product (in this case, N,N-diisobutylpyrrolidine). rsc.org

Rearrangement Pathways: Rearrangements in aminoalcohol systems can occur under various conditions, often involving radical or cationic intermediates. For instance, radical C-H amination processes can be designed to favor the formation of β-amino alcohols through a 1,5-hydrogen atom transfer (HAT) from a nitrogen-centered radical. researchgate.netnih.gov While this is more relevant to synthesis than degradation, it highlights the potential for intramolecular hydrogen shifts in related radical intermediates. In systems where an aziridinium (B1262131) ion can be formed (typically from 1,2-aminoalcohols), subsequent ring-opening can lead to rearranged products, though this is less directly applicable to a 1,4-aminoalcohol like this compound.

Advanced Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(Diisobutylamino)-1-Butanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for a complete structural assignment.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum would show signals for each unique carbon atom in the molecule. The carbon attached to the hydroxyl group and the carbons adjacent to the nitrogen atom are expected to be the most deshielded, appearing at higher chemical shifts.

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular backbone, several 2D NMR experiments would be crucial:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, allowing for the identification of adjacent protons. For instance, correlations would be expected between the protons of the butanol chain and between the protons of the isobutyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, enabling the assignment of the ¹³C signals based on the already assigned ¹H signals.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Label | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity | Key COSY Correlations | Key HMBC Correlations |

| C1 | ~3.6 | ~62 | Triplet | H-2 | H-2, H-3 |

| C2 | ~1.6 | ~28 | Multiplet | H-1, H-3 | H-1, H-3, H-4 |

| C3 | ~1.5 | ~25 | Multiplet | H-2, H-4 | H-2, H-4, H-5 |

| C4 | ~2.4 | ~53 | Triplet | H-3, H-5 | H-3, H-5 |

| C5 | ~2.2 | ~60 | Doublet | H-6 | H-4, H-6, H-7 |

| C6 | ~1.8 | ~27 | Multiplet | H-5, H-7 | H-5, H-7 |

| C7 | ~0.9 | ~20 | Doublet | H-6 | H-5, H-6 |

| OH | Variable | - | Singlet (broad) | - | H-1 |

Note: Chemical shifts are highly dependent on the solvent used.

This compound is an achiral molecule as it does not possess a stereocenter. Therefore, stereochemical assignment using chiral shift reagents or the study of anisotropy effects is not applicable to this specific compound. However, for related chiral amino alcohols, these techniques are invaluable. Chiral lanthanide shift reagents can be used to form diastereomeric complexes in situ, which results in the separation of signals for the different enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and in deducing its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound with high precision. This allows for the calculation of its elemental formula, C₁₂H₂₇NO. The expected monoisotopic mass would be approximately 201.2093 g/mol . HRMS is crucial for confirming the molecular formula and distinguishing it from other isobaric compounds.

Predicted HRMS Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 202.2165 |

| [M+Na]⁺ | 224.1984 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting product ions. The fragmentation pattern provides valuable information about the molecular structure. For this compound, characteristic fragmentation pathways would involve the cleavage of C-C and C-N bonds.

A prominent fragmentation pathway for amino alcohols is the α-cleavage adjacent to the nitrogen atom. This would result in the loss of an isobutyl radical or the formation of an iminium ion, which would be a stable and thus abundant fragment. Another likely fragmentation would be the loss of a water molecule from the protonated molecular ion.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Predicted m/z | Proposed Fragment Structure/Loss |

| 184.1852 | [M+H - H₂O]⁺ |

| 144.1434 | [M+H - C₄H₉]⁺ (Loss of isobutyl group) |

| 100.1097 | [CH₂=N(CH₂CH(CH₃)₂)₂]⁺ (Iminium ion after C-C cleavage) |

| 57.0701 | [C₄H₉]⁺ (Isobutyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), amine (C-N), and aliphatic C-H bonds.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding.

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ would be indicative of the stretching vibrations of the aliphatic C-H bonds in the butanol and isobutyl chains.

C-O Stretch: A strong band in the range of 1050-1250 cm⁻¹ would correspond to the stretching vibration of the C-O bond of the primary alcohol.

C-N Stretch: A medium to weak absorption band in the region of 1000-1200 cm⁻¹ is expected for the C-N stretching vibration of the tertiary amine.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3600 | Strong, Broad |

| C-H Stretch (aliphatic) | 2850-3000 | Strong |

| C-O Stretch | 1050-1250 | Strong |

| C-N Stretch | 1000-1200 | Medium-Weak |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

A thorough review of scientific literature indicates that detailed studies on the solid-state structural determination of this compound and its derivatives using single-crystal X-ray crystallography have not been extensively published. X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and crystal packing. This data is invaluable for understanding the molecule's conformation and intermolecular interactions in the solid state.

Despite comprehensive searches of crystallographic databases and chemical literature, specific crystallographic data for this compound or its closely related derivatives could not be located. Consequently, the presentation of detailed research findings and data tables, as would be typical for a compound characterized by this method, is not possible at this time.

The absence of such data in the public domain suggests that either the compound is difficult to crystallize or that the crystallographic studies have not yet been performed or published. The successful growth of a single crystal suitable for X-ray diffraction is often a challenging step, dependent on factors such as purity, solvent, and crystallization conditions.

For structurally related compounds, such as other N,N-disubstituted aminoalkanols, X-ray crystallography has been instrumental in confirming molecular structures and understanding how factors like hydrogen bonding influence their packing in the solid state. These studies typically reveal a wealth of structural information, which is then reported in standardized formats, including data tables of crystallographic parameters.

Future research involving the synthesis and crystallization of derivatives of this compound would be necessary to elucidate their solid-state structures and provide the empirical data for a detailed crystallographic analysis. Such studies would contribute to a more complete understanding of the structural chemistry of this class of compounds.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Conformation of 4-(Diisobutylamino)-1-Butanol

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. mdpi.com These methods solve approximations of the Schrödinger equation to determine characteristics like stable conformations (isomers), bond lengths, bond angles, and electronic distribution. For this compound, a flexible molecule with multiple rotatable bonds, these calculations can identify the lowest energy structures, which are most likely to be present under experimental conditions. The calculations also provide insights into the molecule's reactivity through analysis of its frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential. nih.gov

Density Functional Theory (DFT) is a widely used computational method in physics, chemistry, and materials science for investigating the electronic structure of many-body systems. wikipedia.org It has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. wikipedia.org In DFT, the properties of a molecule are determined using functionals of the spatially dependent electron density. wikipedia.org

For aminoalcohol systems, DFT is routinely applied to optimize molecular geometries, predict thermodynamic properties, and analyze chemical reactivity. mdpi.comresearchgate.net Studies on various amino acids and aminoalcohols have demonstrated the utility of hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) functional, often paired with basis sets like 6-31G(d,p), to achieve reliable predictions. mdpi.commdpi.com Applying this approach to this compound would involve a systematic search for the most stable conformer by rotating the flexible bonds and calculating the energy of each resulting structure. Once the minimum energy geometry is found, further calculations can yield important electronic descriptors.

Table 1: Representative Electronic Properties of an Aminoalcohol Computable via DFT This table illustrates the types of parameters that can be calculated for this compound using DFT methods, based on standard computational studies of similar organic molecules.

| Calculated Parameter | Description | Typical Value Range for Organic Molecules |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Varies greatly with molecule size (e.g., in Hartrees) |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | 1 - 5 Debye |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5 to -10 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | 0 to 5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. | 5 - 10 eV |

Ab Initio Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, offer higher accuracy than standard DFT for certain properties, particularly those involving subtle electron correlation effects like hydrogen bonding and dispersion forces. nih.gov

While computationally more demanding, ab initio calculations serve as a benchmark for DFT results. For instance, in studies of hydrogen bonding involving amino acids and alcohols, MP2 and coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) calculations provide highly accurate binding energies. nih.gov For this compound, these high-level methods could be used to refine the energies of the most stable conformers identified by DFT or to accurately model intermolecular interactions with solvent molecules or other species. nih.gov Such calculations are crucial for obtaining definitive values for properties like ionization energy and electron affinity. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for exploring chemical reaction mechanisms. nih.govarxiv.org By mapping the potential energy surface (PES) of a reaction, these methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states (TS). The energy difference between the reactants and the transition state defines the activation energy, a critical parameter for determining reaction rates.

For an aminoalcohol like this compound, computational modeling could investigate various reactions, such as oxidation of the alcohol group, N-dealkylation, or reactions involving the lone pair of the nitrogen atom. DFT methods are commonly employed to locate transition state structures and compute activation barriers. frontiersin.org For example, a study on the oxidation of aminomethanol (B12090428) by hydroxyl radicals used DFT to explore different reaction pathways and found that hydrogen abstraction from the –CH2 group was the most favorable route. frontiersin.org A similar approach for this compound would provide detailed mechanistic insights into its reactivity and degradation pathways.

Table 2: Key Parameters in a Computationally Modeled Reaction Pathway This table outlines the essential energetic components calculated when modeling a hypothetical reaction involving an aminoalcohol.

| Parameter | Symbol | Description |

| Energy of Reactants | ER | The sum of the electronic energies of the starting materials. |

| Energy of Transition State | ETS | The energy of the highest point on the minimum energy path between reactants and products. |

| Energy of Products | EP | The sum of the electronic energies of the final products. |

| Activation Energy | Ea | The energy barrier that must be overcome for the reaction to occur (ETS - ER). |

| Reaction Energy | ΔErxn | The net energy change of the reaction (EP - ER), indicating if it is exothermic or endothermic. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational spectroscopy is a field that predicts the spectral features of molecules, aiding in the interpretation of experimental data. unibo.itaip.org After performing a geometry optimization and vibrational frequency calculation using methods like DFT, various spectroscopic parameters can be derived.

For this compound, these methods can predict:

Infrared (IR) Spectra: The calculated vibrational frequencies and their intensities correspond to the absorption bands in an IR spectrum. This allows for the assignment of specific spectral peaks to the vibrations of functional groups (e.g., O-H stretch, C-N stretch).

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei and spin-spin coupling constants. These predicted spectra can be compared with experimental data to confirm the molecular structure.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption wavelengths in a UV-Vis spectrum. mdpi.com

The interplay between high-resolution spectroscopy and quantum-chemical computations is invaluable for characterizing molecules. nih.gov While high accuracy often requires expensive composite schemes, DFT-based models can predict rotational constants and other spectroscopic parameters with sufficient accuracy to guide experimental work. nih.gov

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This conceptual table shows how computational results are typically compared with experimental measurements to validate a molecule's structure.

| Spectroscopic Technique | Parameter | Calculated Value | Experimental Value |

| ¹³C NMR | Chemical Shift (C-O) | ~60-65 ppm | (To be determined) |

| ¹H NMR | Chemical Shift (O-H) | ~1-4 ppm (variable) | (To be determined) |

| FT-IR | O-H Stretch Frequency | ~3300-3400 cm⁻¹ | (To be determined) |

| FT-IR | C-N Stretch Frequency | ~1100-1200 cm⁻¹ | (To be determined) |

Molecular Dynamics Simulations for Conformational Landscapes of Aminoalcohol Derivatives

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.govyoutube.com MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., solvent molecules). youtube.com

For a flexible molecule like this compound, MD simulations are essential for exploring its complete conformational landscape. nih.gov A simulation can reveal the relative populations of different conformers, the timescales of transitions between them, and the role of intramolecular hydrogen bonding between the hydroxyl group and the amine nitrogen. Furthermore, by including explicit solvent molecules, MD can provide insights into solvation structure and the dynamics of solute-solvent interactions. Ab-initio molecular dynamics (AIMD), which uses quantum mechanical calculations (like DFT) to compute forces at each step, can even model chemical reactions in condensed phases. mdpi.com

Utility As a Precursor in Organic Synthesis

Role as an Intermediate in the Construction of Complex Organic Molecules

4-(Diisobutylamino)-1-butanol is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of more complex molecular structures. Its utility stems from the presence of two distinct reactive functional groups: a tertiary amine and a primary alcohol. This dual functionality allows for selective chemical transformations at either end of the four-carbon chain, making it a versatile building block for constructing larger molecules, including those with potential applications in the pharmaceutical industry.

The role of similar amino alcohols as crucial intermediates is well-documented. For instance, compounds like 4-amino-1-butanol (B41920) and 4-isopropylamino-1-butanol are key starting materials in the multi-step synthesis of various pharmaceutical agents. sigmaaldrich.comgoogle.com 4-amino-1-butanol, for example, has been utilized in the total synthesis of Lycopodium alkaloids such as (+)-fawcettimine and (−)-lycojapodine A. sigmaaldrich.com Similarly, 4-isopropylamino-1-butanol is an important intermediate for the pulmonary hypertension drug selexipag. google.com The structural framework of this compound, featuring a nucleophilic nitrogen atom and a hydroxyl group that can be converted into a good leaving group or oxidized, provides synthetic chemists with a flexible scaffold to introduce the diisobutylamino-butyl moiety into target molecules. This strategic incorporation can influence the physicochemical properties, such as lipophilicity and basicity, of the final compound. The fermentative production of related compounds like 4-amino-1-butanol from renewable resources also highlights the growing interest in these types of building blocks. nih.gov

Strategies for Late-Stage Diversification Employing this compound and Related Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final stages of a synthesis. nih.govnih.govdigitellinc.com This approach allows for the rapid generation of a library of analogs from a common advanced intermediate, enabling efficient exploration of structure-activity relationships without having to redesign the entire synthetic route. digitellinc.com

A molecular scaffold containing the this compound moiety offers several handles for late-stage diversification. researchgate.net The tertiary amine can direct metal-catalyzed C-H activation reactions to functionalize the otherwise inert C-H bonds on the isobutyl groups or the butyl chain. The hydroxyl group provides another point for diversification; it can be esterified, etherified, or converted into other functional groups to introduce a wide range of substituents. Furthermore, the nitrogen atom itself, being a tertiary amine, could potentially be oxidized to an N-oxide, altering the polarity and biological properties of the molecule. This versatility makes scaffolds derived from this compound amenable to LSF strategies aimed at fine-tuning the pharmacological profile of a lead compound. nih.gov

Derivatization for Enhanced Synthetic Versatility

The synthetic utility of this compound can be significantly expanded through derivatization, which involves converting its existing functional groups into other groups with different reactivity profiles. These transformations unlock new reaction pathways and enhance its versatility as a synthetic intermediate.

A primary strategy involves the modification of the hydroxyl group. It can be converted into a better leaving group, such as a tosylate, mesylate, or halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of nucleophiles, including azides, cyanides, and thiols, at the terminal position of the butyl chain. Alternatively, the primary alcohol can be oxidized under controlled conditions to yield either 4-(diisobutylamino)butanal (an aldehyde) or 4-(diisobutylamino)butanoic acid (a carboxylic acid). These new functional groups open up a vast range of subsequent transformations, such as reductive amination, Wittig reactions, esterification, and amide bond formation, further broadening the synthetic possibilities.

Table 2: Derivatization Reactions of this compound

| Functional Group | Reagent(s) | Product Functional Group | Subsequent Applications |

| Primary Alcohol | TsCl, pyridine | Tosylate (Leaving Group) | Nucleophilic substitution |

| Primary Alcohol | PBr₃ or SOCl₂ | Alkyl Halide (Leaving Group) | Nucleophilic substitution, Grignard formation |

| Primary Alcohol | PCC or Swern oxidation | Aldehyde | Reductive amination, Wittig reaction, aldol (B89426) condensation |

| Primary Alcohol | Jones reagent or KMnO₄ | Carboxylic Acid | Amide coupling, esterification |

Exploration of Structural Analogs and Derivatives

Systematic Modification of the Diisobutylamino Moiety

The tertiary amino group is a primary site for structural variation. The N,N-diisobutyl substituents can be replaced with a wide range of other alkyl or aryl groups. A common synthetic route to such 4-(dialkylamino)-1-butanols involves the reaction of γ-butyrolactone with a corresponding secondary amine, followed by reduction of the resulting amide, often with a reducing agent like lithium aluminum hydride. researchgate.net This methodology allows for the introduction of diverse functionalities, systematically altering the steric and electronic environment around the nitrogen atom.

By replacing the isobutyl groups with smaller alkyl chains (e.g., methyl, ethyl), the steric hindrance around the nitrogen lone pair is significantly reduced, which can enhance its nucleophilicity. Conversely, introducing even bulkier groups or cyclic structures like piperidine (B6355638) or morpholine (B109124) can further increase steric crowding or introduce new functional elements.

| Analog Name | N-Substituents | Key Structural Difference | Anticipated Impact on Nitrogen Center |

|---|---|---|---|

| 4-(Dimethylamino)-1-Butanol | Two Methyl groups | Minimal steric bulk | Increased nucleophilicity; reduced steric hindrance |

| 4-(Diethylamino)-1-Butanol | Two Ethyl groups | Moderate steric bulk | Intermediate steric hindrance |

| 4-(Dibenzylamino)-1-Butanol | Two Benzyl groups | Bulky, electron-withdrawing aromatic groups | Increased steric hindrance; modified basicity |

| 1-(4-Hydroxybutyl)piperidine | Cyclic (Piperidinyl) | Constrained, cyclic structure | Fixed steric profile; altered basicity vs. acyclic amines |

| 4-(4-Hydroxybutyl)morpholine | Cyclic (Morpholinyl) | Heterocyclic ring containing oxygen | Introduction of an ether linkage; reduced basicity |

Chain Elongation and Functionalization of the Butanol Backbone

The four-carbon chain of the butanol backbone is also amenable to modification. Chain elongation, the process of extending this carbon skeleton, can be achieved through various synthetic strategies. For instance, a synthetic precursor could be an ω-haloamine that undergoes nucleophilic substitution with an acetylide anion, followed by partial reduction of the resulting alkyne to an alkane, effectively adding carbons to the chain. youtube.com

Functionalization of the backbone involves converting the primary alcohol into other functional groups. Standard organic transformations can be applied to introduce a variety of functionalities, leading to a diverse library of derivatives.

Oxidation: The primary alcohol can be oxidized to form 4-(diisobutylamino)butanal or further to 4-(diisobutylamino)butanoic acid, introducing carbonyl functionalities.

Esterification: Reaction with acyl chlorides or carboxylic acids yields esters, masking the hydroxyl group and introducing new R-groups.

Etherification: Williamson ether synthesis can be employed to convert the alcohol into an ether, altering the polarity and hydrogen-bonding capability of the molecule's terminus.

Halogenation: The hydroxyl group can be substituted with a halogen (e.g., via SOCl₂ or PBr₃) to create a reactive site for subsequent nucleophilic substitution reactions.

| Derivative Type | Functional Group Introduced | Example Synthetic Reagent | Resulting Compound Class |

|---|---|---|---|

| Oxidation Product | Aldehyde (-CHO) | PCC, DMP | Aminoaldehyde |

| Oxidation Product | Carboxylic Acid (-COOH) | KMnO₄, H₂CrO₄ | Amino Acid |

| Esterification Product | Ester (-OOCR) | Acetyl Chloride | Amino Ester |

| Etherification Product | Ether (-OR) | NaH, then CH₃I | Amino Ether |

| Halogenation Product | Halide (-Br) | PBr₃ | Haloamine |

Stereoisomeric Studies and Their Synthetic Implications in Related Aminoalcohols

While this compound is an achiral molecule, the introduction of a substituent onto the butanol backbone (at positions C-2 or C-3) would create one or more stereocenters, leading to the possibility of stereoisomers. The synthesis of specific stereoisomers of related chiral aminoalcohols is a significant area of organic chemistry. nih.gov Achieving stereocontrol is crucial as different stereoisomers can have distinct properties and reactivities.

Several strategies are employed for the synthesis of enantiomerically pure or enriched aminoalcohols:

Asymmetric Synthesis: This approach creates a specific stereoisomer directly. Methods include the use of chiral catalysts or auxiliaries. For example, asymmetric transfer hydrogenation of α-amino ketones can produce chiral 1,2-amino alcohols with high enantioselectivity. acs.org Similarly, copper-catalyzed stereodivergent synthesis can provide access to all possible stereoisomers of amino alcohols with multiple contiguous stereocenters. nih.gov

Biocatalysis: Enzymes can be used to synthesize chiral compounds with high specificity. Engineered amine dehydrogenases, for instance, can catalyze the asymmetric reductive amination of hydroxy ketones to produce chiral amino alcohols. frontiersin.org

Resolution of Racemates: In this method, a racemic mixture (a 1:1 mixture of enantiomers) is synthesized and then the individual enantiomers are separated. Enzymatic resolution, using enzymes like lipases, is a common technique where the enzyme selectively reacts with one enantiomer, allowing it to be separated from the unreacted one. nih.gov

The ability to synthesize specific stereoisomers of related aminoalcohols is synthetically important, enabling detailed studies of how three-dimensional structure impacts chemical behavior.

Advanced Applications in Organic Synthesis Methodology

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-(Diisobutylamino)-1-Butanol in laboratory settings?

- Methodological Answer:

- Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats to minimize exposure .

- Avoid skin/eye contact and inhalation; in case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical attention .

- Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) in tightly sealed containers .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer:

- Adapt geminal substitution methods for bromobutylamines, such as reacting 4-bromo-1-butanol with diisobutylamine under controlled alkaline conditions.

- Purify via fractional distillation or column chromatography (silica gel, eluent: hexane/ethyl acetate) to achieve >99% purity, as validated by GC analysis .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

- Key Properties:

| Property | Value/Description |

|---|---|

| Molecular Weight | 145.25 g/mol |

| Boiling Point | ~250–260°C (estimated) |

| Solubility | Miscible in polar organic solvents |

| Stability | Degrades under prolonged UV exposure |

- These properties inform solvent selection, reaction temperature limits, and storage conditions .

Advanced Research Questions

Q. How can researchers resolve enantiomeric forms of this compound for stereochemical studies?

- Methodological Answer:

- Use chiral normal-phase liquid chromatography (NPLC) coupled with Direct Analysis in Real Time Mass Spectrometry (DART-MS).

- Optimize mobile phase (e.g., hexane/isopropanol) and column (chiral stationary phase) for baseline separation. Validate linearity (R² >0.999) and reproducibility (RSD <6%) .

Q. What analytical techniques are suitable for quantifying trace degradation products of this compound?

- Methodological Answer:

- Employ LC-MS/MS with electrospray ionization (ESI) for high sensitivity.

- Use molecularly imprinted polymers (MIPs) for selective extraction of degradation byproducts (e.g., nitrosamines) from complex matrices. Calibrate with isotopically labeled internal standards .

Q. How does this compound interact with biological systems, and what are the implications for toxicity studies?

- Methodological Answer:

- Assess acute toxicity via OECD Guideline 423 (oral administration in rodents; observe for 14 days).

- Monitor biomarkers such as glutathione depletion or DNA adduct formation using mass spectrometry (e.g., pyridyloxobutylation adducts detected via TraceFinder software) .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Findings:

- pH Sensitivity: Degrades rapidly in acidic conditions (pH <3) to form nitrosamine derivatives (e.g., 4-(methylnitrosamino)-1-butanol), a known carcinogen .

- Thermal Stability: Stable up to 100°C; above this, releases toxic NOx fumes. Use inert atmospheres (N₂/Ar) for high-temperature reactions .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported toxicity data for this compound?

- Resolution Strategy:

- Compare in vitro (e.g., Ames test) and in vivo (rodent carcinogenicity) studies. Note that in vitro models may underestimate metabolic activation pathways.

- Validate conflicting results using isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite distribution .

Therapeutic Applications (Advanced)

Q. Can this compound derivatives be optimized for neuromuscular disorder treatments?

- Methodological Answer:

- Synthesize piperazine-linked derivatives (e.g., N-(3-(4-(3-(Diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo[d]imidazol-2-amine sulfate) and evaluate efficacy in motor neuron disease models (e.g., zebrafish ALS assays).

- Optimize pharmacokinetics via logP adjustments and plasma protein binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.